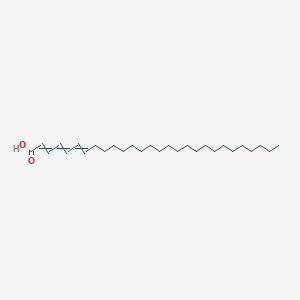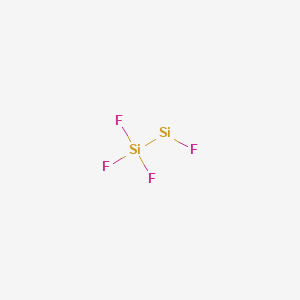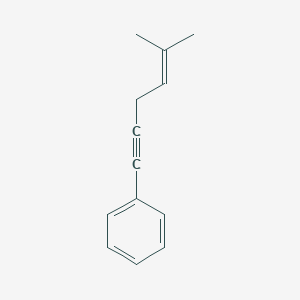
Benzene, (5-methyl-4-hexen-1-ynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (5-methyl-4-hexen-1-ynyl)-: is an organic compound with the molecular formula C13H14 It is a derivative of benzene, characterized by the presence of a 5-methyl-4-hexen-1-ynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-methyl-4-hexen-1-ynyl)- typically involves the alkylation of benzene with a suitable alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5-methyl-4-hexen-1-yne in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of Benzene, (5-methyl-4-hexen-1-ynyl)- may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, (5-methyl-4-hexen-1-ynyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can result in the hydrogenation of the alkyne group to form an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: HNO3, H2SO4, controlled temperature.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Nitrobenzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (5-methyl-4-hexen-1-ynyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes. It can also serve as a model compound to investigate the metabolic pathways of similar organic molecules.
Medicine: While not directly used as a drug, Benzene, (5-methyl-4-hexen-1-ynyl)- can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzene, (5-methyl-4-hexen-1-ynyl)- involves its interaction with various molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Molecular Targets and Pathways:
Cycloaddition Reactions: The alkyne group can react with dienes or other alkynes to form cyclic compounds.
Electrophilic Substitution: The benzene ring can react with electrophiles to introduce new substituents, altering the compound’s chemical properties.
Comparación Con Compuestos Similares
Toluene: Benzene with a methyl group.
Phenylacetylene: Benzene with an ethynyl group.
Styrene: Benzene with a vinyl group.
Uniqueness: Benzene, (5-methyl-4-hexen-1-ynyl)- is unique due to the presence of both an alkyne and an alkene group attached to the benzene ring. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler benzene derivatives.
Propiedades
Número CAS |
115584-90-2 |
|---|---|
Fórmula molecular |
C13H14 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
5-methylhex-4-en-1-ynylbenzene |
InChI |
InChI=1S/C13H14/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,8-10H,6H2,1-2H3 |
Clave InChI |
FMCZWTNXJZFDFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC#CC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
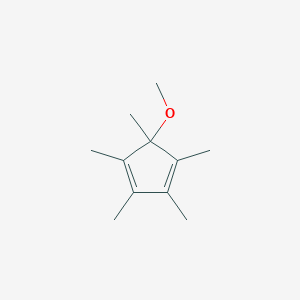
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)
![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
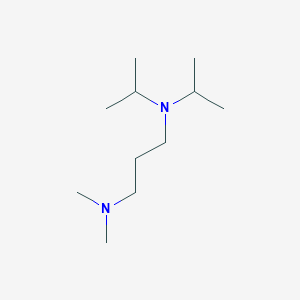
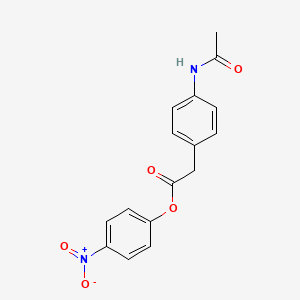

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
